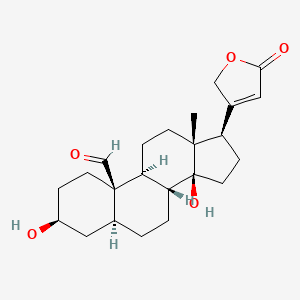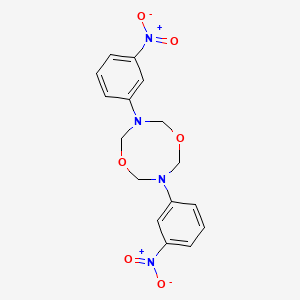
3,7-Bis(3-nitrophenyl)-1,5,3,7-dioxadiazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Bis(3-nitrophenyl)-1,5,3,7-dioxadiazocane is a synthetic organic compound characterized by its unique structure, which includes two nitrophenyl groups and a dioxadiazocane ring
Preparation Methods
The synthesis of 3,7-Bis(3-nitrophenyl)-1,5,3,7-dioxadiazocane typically involves the reaction of 3-nitrobenzaldehyde with ethylenediamine under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the dioxadiazocane ring. The reaction mixture is usually heated to promote the cyclization process, resulting in the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to achieve higher yields and purity.
Chemical Reactions Analysis
3,7-Bis(3-nitrophenyl)-1,5,3,7-dioxadiazocane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,7-Bis(3-nitrophenyl)-1,5,3,7-dioxadiazocane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,7-Bis(3-nitrophenyl)-1,5,3,7-dioxadiazocane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl groups can participate in redox reactions, altering the activity of target molecules. The dioxadiazocane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar compounds to 3,7-Bis(3-nitrophenyl)-1,5,3,7-dioxadiazocane include:
3,5-Bis(trifluoromethyl)aniline: This compound has similar aromatic substitution patterns but differs in its functional groups and overall structure.
Flavonoids: These compounds share some structural similarities in their aromatic rings but have different functional groups and biological activities. The uniqueness of this compound lies in its specific combination of nitrophenyl groups and the dioxadiazocane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
857-91-0 |
|---|---|
Molecular Formula |
C16H16N4O6 |
Molecular Weight |
360.32 g/mol |
IUPAC Name |
3,7-bis(3-nitrophenyl)-1,5,3,7-dioxadiazocane |
InChI |
InChI=1S/C16H16N4O6/c21-19(22)15-5-1-3-13(7-15)17-9-25-11-18(12-26-10-17)14-4-2-6-16(8-14)20(23)24/h1-8H,9-12H2 |
InChI Key |
WPTHMDKEVYWVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1N(COCN(CO1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


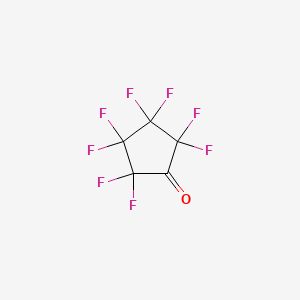
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)

![Tricyclo[3.3.0.02,6]octane](/img/structure/B14747983.png)
![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
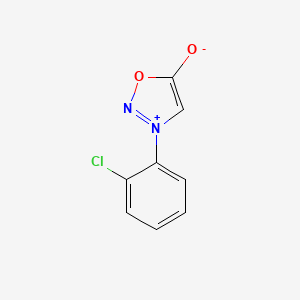
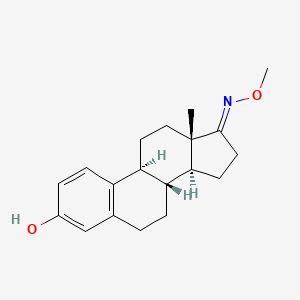
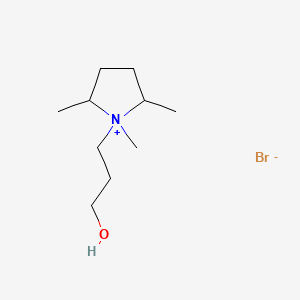


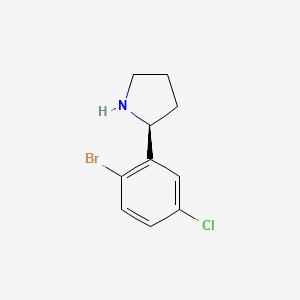
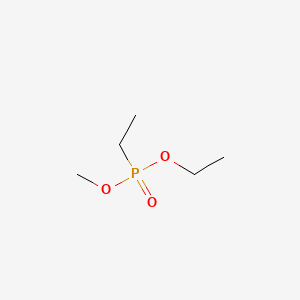
![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)
